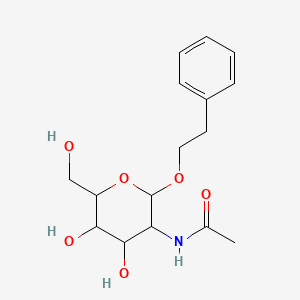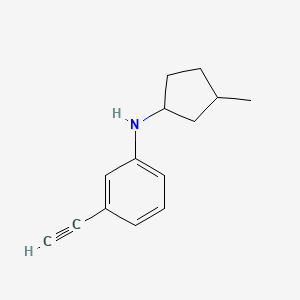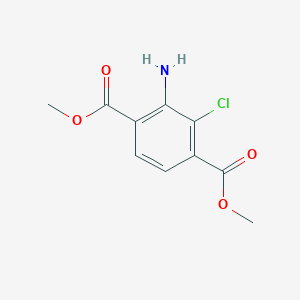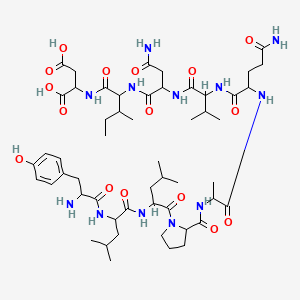
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone is a chemical compound known for its unique structure and properties It is a derivative of dihydrofuranone, featuring two benzoyloxy groups attached to the 3rd and 4th carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone typically involves the esterification of dihydrofuranone derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted dihydrofuranones with various functional groups.
Applications De Recherche Scientifique
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The dihydrofuranone core provides a rigid framework that can modulate the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3,4-bis (methoxy) dihydro-2(3H)-Furanone: Similar structure but with methoxy groups instead of benzoyloxy groups.
(3R,4S)-3,4-bis (acetoxy) dihydro-2(3H)-Furanone: Features acetoxy groups, leading to different reactivity and properties.
Uniqueness
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone is unique due to the presence of benzoyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C18H14O6 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(4-benzoyloxy-5-oxooxolan-3-yl) benzoate |
InChI |
InChI=1S/C18H14O6/c19-16(12-7-3-1-4-8-12)23-14-11-22-18(21)15(14)24-17(20)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
BBUFRPRKYWVEHF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)







![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)


